molecular formula C8H12BrNOS B13302869 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13302869
M. Wt: 250.16 g/mol
InChI Key: WUIAXGJUAXPVNQ-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol . This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with an amine and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Scientific Research Applications

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can facilitate interactions with aromatic amino acids in proteins, while the amino alcohol structure can form hydrogen bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.

Biological Activity

2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C8_8H12_{12}BrNOS and a molecular weight of 250.16 g/mol. This compound features a bromothiophene moiety, which is known for its unique chemical properties that may confer significant biological activities. The presence of a bromine atom at the 3-position of the thiophene ring allows for potential interactions with biological systems, making it a candidate for medicinal chemistry applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC8_8H12_{12}BrNOS
Molecular Weight250.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H12BrNOS/c9-7-2-5-12-8(7)6-10-3-1-4-11/h2,5,10-11H,1,3-4,6H2

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative. Common methods include:

  • Suzuki-Miyaura Coupling Reaction : Utilizing palladium catalysts and boron reagents.
  • Nucleophilic Substitution Reactions : Involving the substitution of the bromine atom with various nucleophiles under mild conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. Initial studies suggest that the compound may affect the activity of certain proteins through:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with various biomolecules.
  • Halogen Bonding : The presence of bromine may enhance interactions due to its unique electronic properties.

Interaction Studies

Research indicates that this compound may bind to target proteins, influencing their function. Molecular docking studies and binding assays are essential to elucidate these interactions further.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary investigations have shown that compounds similar to this compound exhibit promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate that related compounds may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(5-11)10-4-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3

InChI Key

WUIAXGJUAXPVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CS1)Br

Origin of Product

United States

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